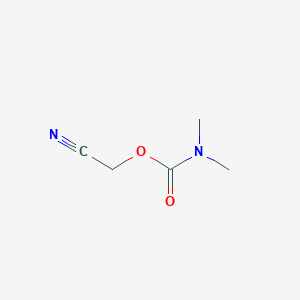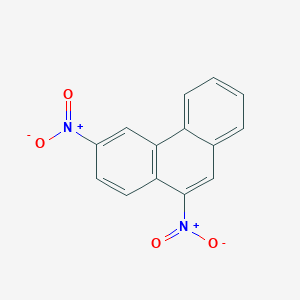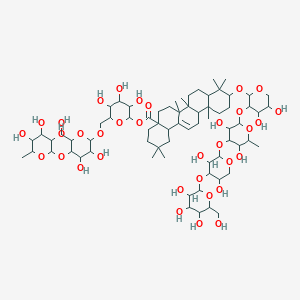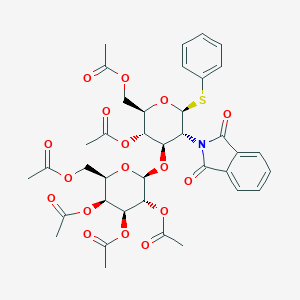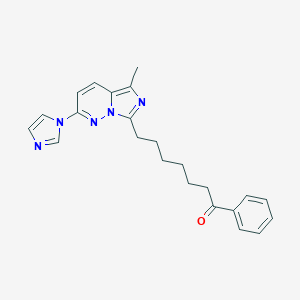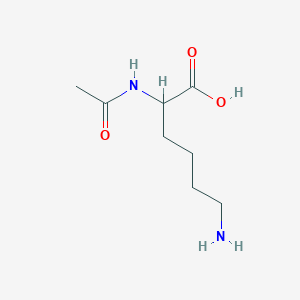
N-Alpha-acetyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Alpha-acetyllysine is a modified form of lysine, an amino acid that is essential for protein synthesis in the human body. This modification involves the addition of an acetyl group to the alpha-amino group of lysine, resulting in the formation of N-Alpha-acetyllysine. This modification has been found to have significant implications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Protein Modification and Cellular Role
N-Alpha-acetyllysine plays a significant role in protein modification. A study highlighted the importance of N(epsilon)-acetylation of lysine, a post-translational modification with a regulatory role in eukaryotes. The research demonstrated the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins, which has wide applications in defining cellular roles of this modification (Neumann, Peak-Chew, & Chin, 2008).
Role in Diverse Cellular Pathways
N-Alpha-acetyllysine's involvement extends beyond nuclear processes to diverse cellular pathways. A proteomics survey identified 388 acetylation sites in 195 proteins, revealing roles in cellular processes outside the nucleus, including in mitochondrial proteins and metabolism enzymes (Kim et al., 2006).
Maillard Reaction and Antioxidative Properties
Research on the Maillard reaction in a lactose-N(alpha)-acetyllysine model system found that blockage of N(alpha) group of lysine led to a faster development of color and antioxidative ability, important for food science and chemistry (Monti, Borrelli, Ritieni, & Fogliano, 2000).
Potential in Cancer Therapy
N-Alpha-acetyllysine has potential in cancer therapy. A study demonstrated that the knockdown of components of the protein N-alpha-acetyltransferase complex, which involves N-alpha-acetylation, triggers apoptosis in human cell lines, suggesting its role in cell survival and potential as a target for chemotherapy (Arnesen et al., 2006).
Apoptosis and Cell Survival
Further research on the N-alpha-acetylation of proteins by the Bcl-xL protein suggests a connection between this acetylation and cell survival. This study proposes that acetyl-CoA regulates protein N-alpha-acetylation, linking metabolic processes to apoptosis and cell survival (Yi et al., 2011).
Propriétés
Numéro CAS |
152473-69-3 |
|---|---|
Nom du produit |
N-Alpha-acetyllysine |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-acetamido-6-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
VEYYWZRYIYDQJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)O |
SMILES canonique |
CC(=O)NC(CCCCN)C(=O)O |
melting_point |
256-258°C |
Autres numéros CAS |
1946-82-3 |
Description physique |
Solid |
Synonymes |
N-acetyl poly-L-lysine N-acetyl polylysine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)



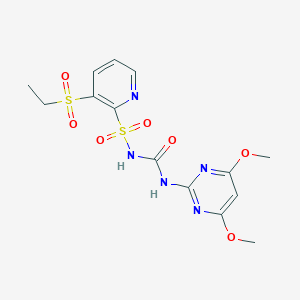
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)

